
1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C₉H₁₃ClN₂ and a molecular weight of 184.67 g/mol . This compound is characterized by the presence of a chloro and methyl group attached to a phenyl ring, along with an ethane-1,2-diamine moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine can be achieved through various methods. One common approach involves the electrocatalytic 1,2-diamination of alkenes . This method utilizes a combination of an organic redox catalyst and electricity to introduce two amino groups across an alkene feedstock. The reaction is scalable and ensures broad compatibility with a variety of substrates. The reaction conditions typically involve the use of sulfamides and aryl alkenes, resulting in high diastereoselectivity and regioselectivity .
Analyse Des Réactions Chimiques
1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing the reactivity and selectivity of chemical reactions .
Comparaison Avec Des Composés Similaires
1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine can be compared to other similar compounds, such as ethylenediamine and 1,2-diaminopropane . While ethylenediamine is a simple diamine with two amino groups attached to an ethane backbone, this compound has additional functional groups (chloro and methyl) attached to a phenyl ring, making it more versatile in terms of reactivity and applications. The presence of these functional groups also imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets .
Propriétés
Formule moléculaire |
C9H13ClN2 |
|---|---|
Poids moléculaire |
184.66 g/mol |
Nom IUPAC |
1-(2-chloro-4-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13ClN2/c1-6-2-3-7(8(10)4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3 |
Clé InChI |
AKKQTIGOCNPSES-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(CN)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


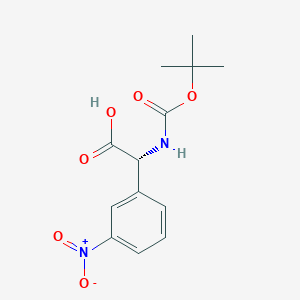
![(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13028901.png)
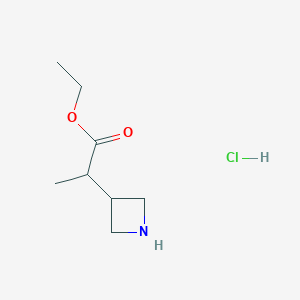
![6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine](/img/structure/B13028928.png)
![2-(6-Bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide](/img/structure/B13028933.png)
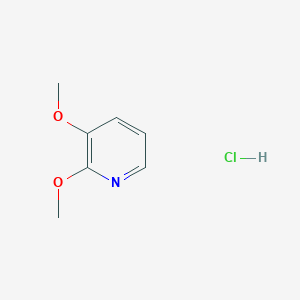
![4-Methylbenzo[c]isothiazole](/img/structure/B13028944.png)

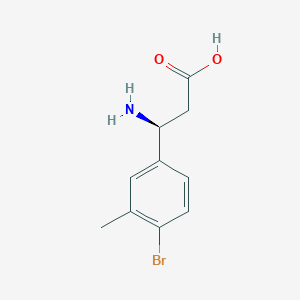
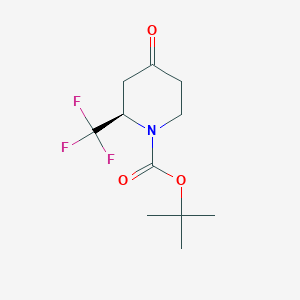
![3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carboxamide](/img/structure/B13028967.png)

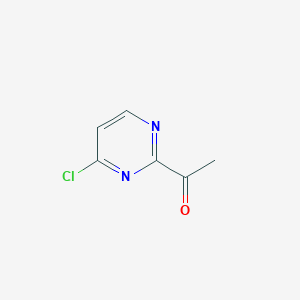
![3,3-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B13028987.png)
